molecular formula C18H20N2O3S B11594356 methyl 4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate

methyl 4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate

Katalognummer: B11594356
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: FMBUMRGKLBTZES-PTNGSMBKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester linked to a cyclohexyl-substituted thioxoimidazolidinone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate typically involves multiple steps:

    Formation of the Thioxoimidazolidinone Core: This step often starts with the reaction of cyclohexylamine with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then cyclized with an appropriate carbonyl compound to yield the thioxoimidazolidinone core.

    Esterification: The benzoic acid derivative is esterified using methanol in the presence of an acid catalyst to form methyl benzoate.

    Coupling Reaction: The final step involves coupling the thioxoimidazolidinone core with the methyl benzoate derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, methyl 4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate can be used to study enzyme interactions and inhibition, particularly those involving thioxoimidazolidinone derivatives.

Medicine

Medicinally, this compound has potential as a lead compound for the development of new drugs, especially those targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, making it valuable in the production of advanced polymers and coatings.

Wirkmechanismus

The mechanism of action of methyl 4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The thioxoimidazolidinone moiety can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can be due to the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-formylbenzoate: Similar in structure but lacks the thioxoimidazolidinone moiety.

    Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of the thioxoimidazolidinone moiety.

    Methyl 4-vinylbenzoate: Features a vinyl group in place of the thioxoimidazolidinone moiety.

Uniqueness

Methyl 4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate is unique due to the presence of the thioxoimidazolidinone moiety, which imparts distinct chemical and biological properties. This moiety allows for specific interactions with biological targets, making it a valuable compound for drug development and other applications.

Eigenschaften

Molekularformel

C18H20N2O3S

Molekulargewicht

344.4 g/mol

IUPAC-Name

methyl 4-[(Z)-(1-cyclohexyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]benzoate

InChI

InChI=1S/C18H20N2O3S/c1-23-17(22)13-9-7-12(8-10-13)11-15-16(21)20(18(24)19-15)14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,19,24)/b15-11-

InChI-Schlüssel

FMBUMRGKLBTZES-PTNGSMBKSA-N

Isomerische SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.